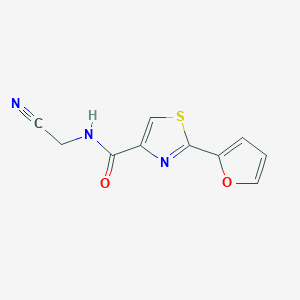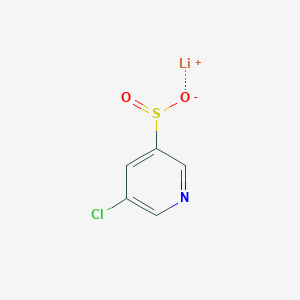![molecular formula C10H5Cl2N3 B2776496 4,6-Dichloro-9H-pyrimido[4,5-B]indole CAS No. 1221177-84-9](/img/structure/B2776496.png)
4,6-Dichloro-9H-pyrimido[4,5-B]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Dichloro-9H-pyrimido[4,5-B]indole” is a chemical compound with the CAS Number: 1221177-84-9 . It has a molecular weight of 238.08 .
Synthesis Analysis
The synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides involves glycosylation of 4,6-dichloropyrimido[4,5-b]indole, followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis
The molecular structure of “this compound” consists of 22 bonds in total, including 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 Pyrrole, and 1 Pyrimidine .Chemical Reactions Analysis
The chemical reactions involving “this compound” include glycosylation followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
4,6-Dichloro-9H-pyrimido[4,5-b]indole derivatives have shown promising antiviral activities. A study synthesized various pyrimido[4,5-b]indole ribonucleosides with modifications, demonstrating antiviral effects against Dengue virus (Tichy et al., 2012).
BET Bromodomain Inhibition
This compound has been utilized in the design of BET bromodomain inhibitors, which are significant in cancer research. A study incorporating indole or quinoline to the pyrimido[4,5-b]indole core resulted in potent inhibitors showing efficacy in leukemia cell lines (Zhao et al., 2017).
Microtubule Depolymerization
Pyrimido[4,5-b]indoles have been explored for their potential in depolymerizing microtubules, a process vital for cancer therapy. Variations in the pyrimido[4,5-b]indole structure showed significant activity against cancer cells resistant to microtubule-targeting drugs (Devambatla et al., 2017).
Enzymatic Incorporation into DNA
The compound has been used to create fluorescent nucleotides for DNA studies. 6-Aryl-4-amino-pyrimido[4,5-b]indole 2'-deoxyribonucleoside triphosphates were synthesized and found to be substrates for DNA polymerases, providing insights into DNA-protein interactions (Bosáková et al., 2016).
Anti-HCV and Anti-Dengue Activities
Sugar-modified pyrimido[4,5-b]indole nucleosides have been synthesized and tested for antiviral activities, displaying significant effects against Hepatitis C Virus (HCV) and Dengue virus (Konč et al., 2017).
GSK-3β Inhibition
9H-pyrimido[4,5-b]indole-based compounds have been investigated as inhibitors of Glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer’s disease. Modifications to this compound class resulted in potent inhibitors with improved metabolic stability, showing promise for therapeutic applications in neurodegenerative diseases (Andreev et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 4,6-Dichloro-9H-pyrimido[4,5-B]indole is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a potential target in the field of Alzheimer’s disease drug discovery .
Mode of Action
This compound interacts with GSK-3β, inhibiting its activity . The compound’s interaction with GSK-3β results in changes that can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s .
Biochemical Pathways
The inhibition of GSK-3β affects various biochemical pathways. GSK-3β is involved in numerous cellular processes, including the regulation of glycogen metabolism, cell division, and apoptosis . By inhibiting GSK-3β, this compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
One derivative of the compound demonstrated promising metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of GSK-3β . This inhibition can potentially lead to changes in cellular processes regulated by GSK-3β, potentially providing therapeutic benefits in diseases like Alzheimer’s .
Action Environment
Factors such as temperature and ph could potentially affect the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
4,6-dichloro-9H-pyrimido[4,5-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(12)13-4-14-10(8)15-7/h1-4H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHDVRMZBIAUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)


![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)
![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)